molecular formula C21H18N4O3 B2404364 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide CAS No. 953216-43-8

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide

Cat. No.: B2404364
CAS No.: 953216-43-8
M. Wt: 374.4
InChI Key: YTASHFVHWBJZHD-UHFFFAOYSA-N
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Description

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyridazines

Preparation Methods

The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide typically involves multi-step organic synthesis. The key steps include the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the phenyl and phenoxyacetamide groups. Common synthetic routes involve the use of reagents such as hydrazine, phenylhydrazine, and various acylating agents under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenoxyacetamide groups using reagents like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-21-12-11-19-23-18(13-25(19)24-21)15-7-9-16(10-8-15)22-20(26)14-28-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTASHFVHWBJZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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